[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol: Technical Monograph
[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol: Technical Monograph
Executive Summary
[6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol (CAS: 451459-23-7 ) is a specialized heterocyclic building block utilized in the synthesis of advanced pharmaceutical agents and agrochemicals. Distinguished by its trifluoromethyl (-CF₃) moiety at the C4 position, this compound serves as a critical bioisostere in medicinal chemistry. The electron-withdrawing nature of the -CF₃ group, combined with the steric bulk of the C6-methyl group, modulates the lipophilicity (LogP) and metabolic stability of downstream scaffolds, often preventing oxidative metabolism at the pyridine ring's susceptible positions.
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthetic pathways, reactivity profiles, and safety protocols for laboratory handling.
Chemical Identity & Physicochemical Properties
The integration of a trifluoromethyl group significantly alters the electronic landscape of the pyridine ring, reducing the basicity of the nitrogen and increasing the acidity of the hydroxyl proton compared to non-fluorinated analogs.
Nomenclature & Identifiers
| Identifier | Details |
| IUPAC Name | [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol |
| CAS Number | 451459-23-7 |
| Molecular Formula | C₈H₈F₃NO |
| SMILES | CC1=CC(=CC(=N1)CO)C(F)(F)F |
| Synonyms | (6-Methyl-4-trifluoromethyl-pyridin-2-yl)-methanol; 2-Hydroxymethyl-6-methyl-4-(trifluoromethyl)pyridine |
Physical Data Profile
| Property | Value / Range | Note |
| Molecular Weight | 191.15 g/mol | Calculated |
| Physical State | Solid or viscous oil | Low melting point solid (approx. 30–40 °C) |
| Solubility | DMSO, MeOH, DCM, EtOAc | High solubility in polar organic solvents |
| pKa (Pyridine N) | ~3.0–3.5 | Reduced basicity due to C4-CF₃ inductive effect |
| LogP | ~1.8 | Enhanced lipophilicity vs. non-fluorinated analog |
Synthetic Pathways & Process Chemistry
The synthesis of [6-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol typically proceeds via the reduction of its corresponding ester or carboxylic acid precursor. This approach is favored in process chemistry for its scalability and the high purity of the resulting alcohol.
Primary Synthesis: Ester Reduction
The most robust route involves the chemoselective reduction of Methyl 6-methyl-4-(trifluoromethyl)picolinate .
-
Precursor: Methyl 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate (CAS: 221313-10-6 or similar analog).
-
Reagents: Sodium Borohydride (NaBH₄) in Methanol/THF or Lithium Aluminum Hydride (LiAlH₄) in THF.
-
Mechanism: Nucleophilic hydride attack on the carbonyl carbon followed by protonation.
Experimental Protocol (Standardized)
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Charge the flask with Methyl 6-methyl-4-(trifluoromethyl)picolinate (10.0 mmol, 1.0 eq) and anhydrous THF (50 mL). Cool the solution to 0 °C using an ice bath.
-
Reduction: Cautiously add LiAlH₄ (1.0 M in THF, 12.0 mmol, 1.2 eq) dropwise over 20 minutes. Maintain internal temperature < 5 °C to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 3:1) or LC-MS.[1][2]
-
Quench (Fieser Method): Cool back to 0 °C. Dilute with Et₂O (50 mL). Slowly add:
-
0.5 mL water
-
0.5 mL 15% NaOH solution
-
1.5 mL water
-
-
Workup: Stir until a white granular precipitate forms. Add anhydrous MgSO₄, stir for 15 minutes, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate in vacuo. If necessary, purify via flash column chromatography (SiO₂, 0–40% EtOAc in Hexanes) to yield the title compound as a colorless solid/oil.
Synthesis Workflow Diagram
Caption: Step-wise reduction workflow for the synthesis of the target alcohol from its ester precursor.
Reactivity Profile & Applications
The 2-hydroxymethyl group serves as a versatile "handle" for attaching this fluorinated pyridine core to larger drug scaffolds.
Functional Group Transformations
-
Activation (Leaving Group Installation): The hydroxyl group is a poor leaving group. It is commonly converted to a chloride, bromide, or mesylate to facilitate nucleophilic substitution (S_N2).
-
Chlorination:[3] SOCl₂ / DCM / 0 °C.
-
Mesylation: MsCl / Et₃N / DCM / 0 °C.
-
-
Oxidation: Conversion to the aldehyde (using Dess-Martin Periodinane or Swern conditions) enables reductive amination, a key reaction in fragment-based drug discovery.
-
Etherification: Reaction with phenols or aryl halides (via S_NAr) generates ether-linked biaryl systems, common in kinase inhibitors.
Medicinal Chemistry Significance
-
Metabolic Stability: The C4-CF₃ group blocks the cytochrome P450-mediated oxidation that typically occurs at the 4-position of pyridine rings.
-
Lipophilicity Modulation: The CF₃ group increases the LogP, improving membrane permeability for CNS-targeted drugs.
-
Conformational Control: The C6-methyl group introduces steric clash with ortho-substituents on connected rings, forcing specific torsion angles that can improve binding affinity to protein pockets.
Downstream Application Logic
Caption: Divergent synthesis pathways utilizing the alcohol as a linchpin for scaffold construction.
Safety & Handling (MSDS Summary)
While specific toxicological data for this isomer is limited, it should be handled with the same rigor as analogous halogenated pyridines.
-
Hazard Classification (GHS):
-
PPE Requirements:
-
Nitrile gloves (0.11 mm minimum thickness).
-
Chemical safety goggles.
-
Fume hood operation is mandatory due to potential volatility and irritant properties.
-
-
Storage:
-
Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).
-
Hygroscopic; keep container tightly sealed.
-
References
-
AK Scientific Product Catalog. 2-Pyridinemethanol, 6-methyl-4-(trifluoromethyl)-. Retrieved from
-
ChemicalBook. (6-Methyl-4-trifluoromethyl-pyridin-2-yl)-methanol Properties and Synthesis. Retrieved from
-
National Institutes of Health (NIH). Synthesis and application of trifluoromethylpyridines as a key structural motif. PMC6005423. Retrieved from
-
Google Patents. Heterocyclic compounds for use in the treatment of cancer (WO2023067354A1). Retrieved from
Sources
- 1. 1356111-18-6|(6-(Trifluoromethyl)pyrimidin-4-yl)methanol|BLD Pharm [bldpharm.com]
- 2. 131747-53-0|(6-(Trifluoromethyl)pyridin-2-yl)methanol|BLD Pharm [bldpharm.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 6-(trifluoromethyl)nicotinate | C8H6F3NO2 | CID 2775647 - PubChem [pubchem.ncbi.nlm.nih.gov]
